

# application of N,N-Diisobutylethylenediamine in metal-organic frameworks (MOFs)

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## Compound of Interest

Compound Name: **N,N-Diisobutylethylenediamine**

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## Application of Diamines in Metal-Organic Frameworks: A Practical Guide

Disclaimer: Extensive literature searches for the direct application of **N,N-Diisobutylethylenediamine** in the synthesis or modification of metal-organic frameworks (MOFs) did not yield specific documented examples. This suggests that its use is not widespread or has not been reported in readily accessible scientific literature. However, the principles and protocols for incorporating diamines into MOFs are well-established. This document provides detailed application notes and experimental protocols based on commonly used diamines, such as ethylenediamine (en) and N,N'-dimethylethylenediamine (mmen), which can serve as a valuable guide for researchers interested in exploring the use of **N,N-Diisobutylethylenediamine** or other similar diamines in MOF chemistry.

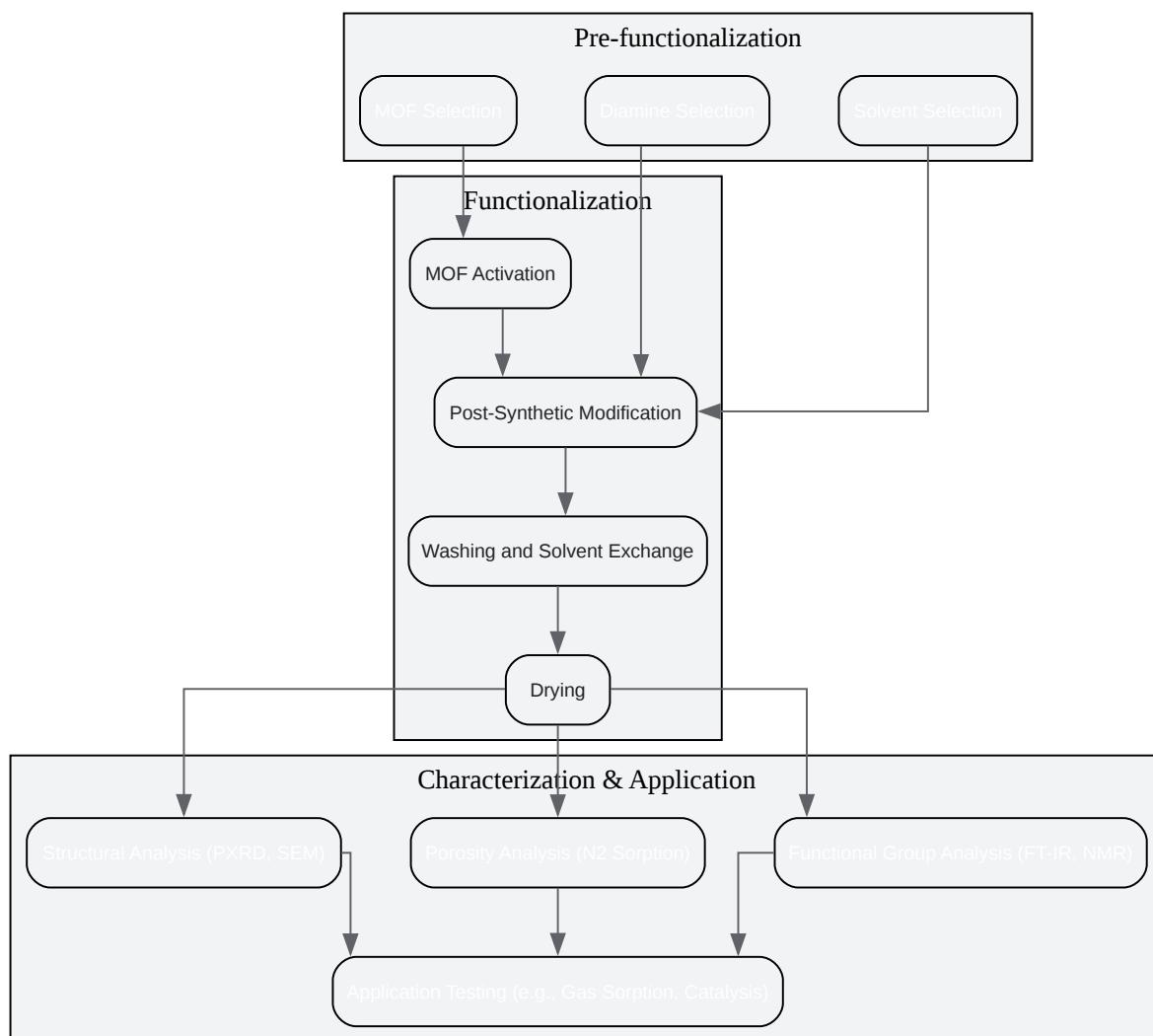
## Application Notes

The introduction of diamine functionalities into MOFs is a significant strategy for tailoring their properties for specific applications, including gas separation, catalysis, and drug delivery. Diamines can be incorporated either during the initial synthesis (as a component of the linker) or, more commonly, through post-synthetic modification (PSM) of a pre-existing MOF. PSM is a powerful technique that allows for the chemical modification of a MOF while preserving its crystalline framework.<sup>[1][2][3]</sup>

The primary roles of diamines in MOFs include:

- **Introducing Basic Sites:** The amine groups are basic and can enhance the affinity of the MOF for acidic gases like CO<sub>2</sub>.<sup>[4]</sup> This is particularly relevant for applications in carbon capture and sequestration. The cooperative insertion of CO<sub>2</sub> into metal-amine bonds can form carbamate species, leading to high uptake capacities at low pressures.<sup>[5]</sup>
- **Creating Open Metal Sites:** Diamines can coordinate to the metal nodes within the MOF structure, and in some cases, can be selectively removed to create highly reactive open metal sites, which are beneficial for catalysis.
- **Altering Pore Environment:** The presence of diamines within the pores of a MOF can modify the polarity and hydrophobicity of the internal surface, influencing the selective adsorption of guest molecules.<sup>[1]</sup>
- **Serving as a Platform for Further Functionalization:** The free amine groups of a coordinated diamine can be used as a handle for subsequent chemical reactions, allowing for the introduction of more complex functionalities within the MOF.<sup>[6]</sup>
- **Enhancing Stability:** In some instances, the coordination of diamines to the metal centers can enhance the overall stability of the MOF structure, particularly against moisture.<sup>[1]</sup>

## Logical Workflow for Diamine Functionalization of MOFs

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Caption: Workflow for the post-synthetic modification of MOFs with diamines.

## Quantitative Data Summary

The following tables summarize the impact of ethylenediamine and N,N'-dimethylethylenediamine functionalization on the properties of various MOFs, as reported in the literature.

Table 1: Effect of Ethylenediamine (en) Functionalization on MOF Properties

| MOF         | Functionalization Method    | Change in BET Surface Area (m <sup>2</sup> /g) | CO <sub>2</sub> Uptake (mmol/g)                    | Reference |
|-------------|-----------------------------|--|--|-----------|
| MOF-808     | Post-Synthetic Modification | Not Reported                                   | 2.3 at 298 K and 100 kPa (from 1.2 for unmodified) | [7]       |
| Mn-DOBDC    | Post-Synthetic Modification | Not Reported                                   | Enhanced compared to unmodified                    | [1]       |
| MIL-100(Al) | Post-Synthetic Modification | Decrease (qualitative)                         | Increased affinity for CO <sub>2</sub>             | [6][8]    |
| MIL-100(Fe) | Post-Synthetic Modification | Not Reported                                   | Not Reported for gas sorption                      | [9]       |
| HKUST-1     | Post-Synthetic Modification | 1409 to lower values (not specified)           | Reduced, but with 85% increased binding energy     | [10]      |
| sod-ZMOF    | Post-Synthetic Modification | Not Reported                                   | 30% increase in adsorption capacity                | [11]      |

Table 2: Effect of N,N'-dimethylethylenediamine (mmen) Functionalization on MOF Properties

| MOF                      | Functionalization Method    | Change in BET Surface Area (m <sup>2</sup> /g) | CO <sub>2</sub> Uptake (mmol/g)                    | Reference |
|--------------------------|-----------------------------|--|--|-----------|
| Mg <sub>2</sub> (dobpdc) | Post-Synthetic Modification | Reduction                                      | High capacity at low pressures                     | [5]       |
| Mg <sub>2</sub> (dondc)  | Post-Synthetic Modification | Not Reported                                   | Higher than ethylenediamine functionalized version | [12]      |

## Experimental Protocols

The following are detailed protocols for the post-synthetic modification of MOFs with diamines, based on established literature procedures.

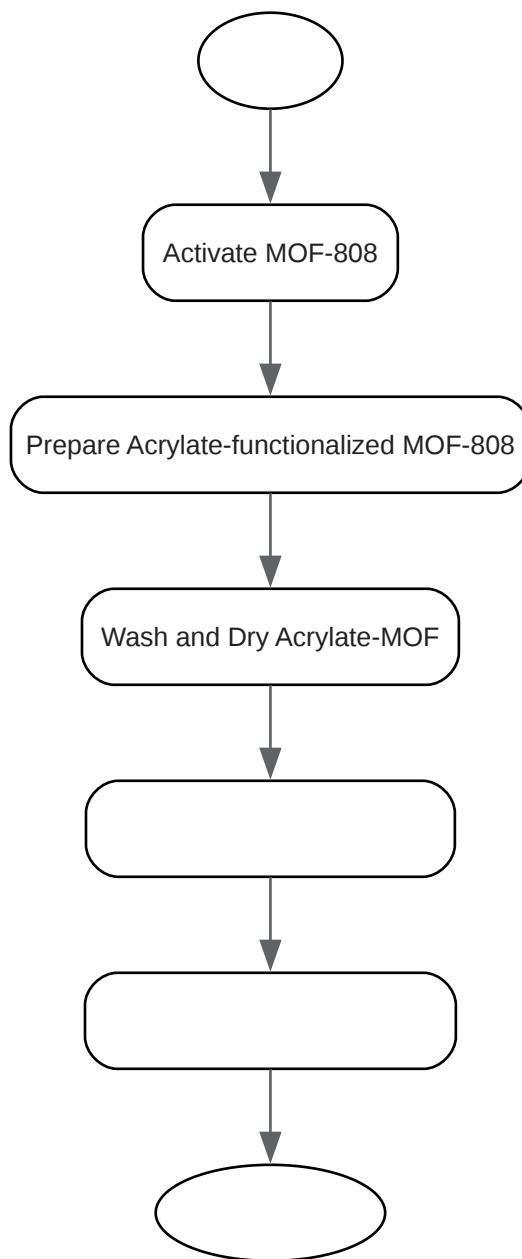
### Protocol 1: Post-Synthetic Modification of MOF-808 with Ethylenediamine[7]

**Objective:** To introduce ethylenediamine into the pores of MOF-808 via Michael addition to a pre-functionalized MOF.

#### Materials:

- MOF-808
- Acryloyl chloride
- Triethylamine
- Anhydrous N,N-dimethylformamide (DMF)
- Ethylenediamine
- Deionized water

#### Experimental Workflow:



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Caption: Protocol for the two-step functionalization of MOF-808 with ethylenediamine.

Procedure:

- Synthesis of Acrylate-Functionalized MOF-808:
  - Activate pristine MOF-808 by heating under vacuum to remove solvent molecules from the pores.

- Suspend the activated MOF-808 in anhydrous DMF.
- Add triethylamine to the suspension.
- Slowly add acryloyl chloride to the mixture and stir at room temperature.
- After the reaction, collect the solid product by centrifugation.
- Wash the product thoroughly with DMF and then with a volatile solvent like ethanol or dichloromethane.
- Dry the acrylate-functionalized MOF-808 under vacuum.

- Michael Addition of Ethylenediamine:
  - Immerse the acrylate-functionalized MOF-808 in an aqueous solution of ethylenediamine.
  - Stir the suspension at room temperature for a specified period to allow for the Michael addition reaction to occur.
  - Collect the resulting ethylenediamine-grafted MOF-808 (en@MOF-808) by centrifugation.
  - Wash the product extensively with deionized water to remove any unreacted ethylenediamine.
  - Dry the final product under vacuum.

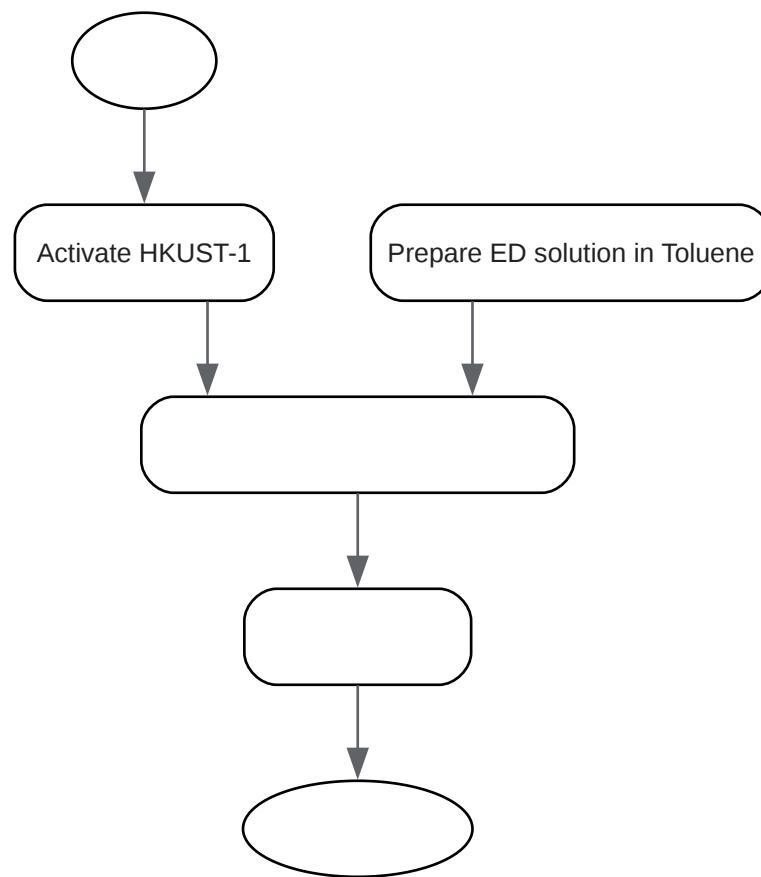
Protocol 2: Post-Synthetic Modification of HKUST-1 with Ethylenediamine[10]

Objective: To functionalize the open copper sites in HKUST-1 with ethylenediamine.

Materials:

- HKUST-1 ( $\text{Cu}_3(\text{BTC})_2$ )
- Ethylenediamine (ED)
- Toluene

## Experimental Workflow:

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Caption: Protocol for the direct functionalization of HKUST-1 with ethylenediamine.

Procedure:

- Activation of HKUST-1:
  - Degas a sample of HKUST-1 under vacuum at 150 °C for 16 hours to remove coordinated solvent molecules and expose the Cu<sup>2+</sup> Lewis acid sites.[10]
- Functionalization:
  - Prepare solutions of ethylenediamine in toluene at various concentrations. The amount of ethylenediamine is chosen based on the desired molar ratio of Cu to ED.[10]

- Add the activated HKUST-1 to the ethylenediamine/toluene solution.
- Stir the suspension under reflux at 50 °C for 4 hours.[10]
- Work-up:
  - After the reaction, allow the solid to settle and decant the supernatant.
  - Dry the functionalized product at room temperature overnight.[10]

Protocol 3: Post-Synthetic Modification of  $Mg_2(dobpdc)$  with N,N'-dimethylethylenediamine (mmen)[5]

Objective: To graft mmen onto the open magnesium sites of the  $Mg_2(dobpdc)$  MOF for enhanced  $CO_2$  capture.

Materials:

- $Mg_2(dobpdc)$  ( $H_4dobpdc = 4,4'$ -dihydroxy-(1,1'-biphenyl)-3,3'-dicarboxylic acid)
- N,N'-dimethylethylenediamine (mmen)
- Anhydrous toluene

Procedure:

- Activation of  $Mg_2(dobpdc)$ :
  - Activate the as-synthesized  $Mg_2(dobpdc)$  by heating under dynamic vacuum to remove solvent molecules from the pores.
- Functionalization:
  - Transfer the activated MOF to a reaction vessel inside a glovebox to prevent exposure to air and moisture.
  - Add a solution of N,N'-dimethylethylenediamine in anhydrous toluene to the MOF.

- Heat the mixture at a specified temperature (e.g., 100 °C) for a designated period (e.g., 18-24 hours) to facilitate the grafting of the diamine onto the magnesium centers.
- Work-up:
  - After the reaction, cool the mixture to room temperature.
  - Wash the product repeatedly with anhydrous toluene to remove excess, unreacted diamine.
  - Decant the solvent and dry the resulting mmen-Mg<sub>2</sub>(dobpdc) under vacuum.
  - The degree of amine loading can be quantified using <sup>1</sup>H NMR spectroscopy after digesting a small amount of the MOF in an acidic solution (e.g., D<sub>2</sub>SO<sub>4</sub> in DMSO-d<sub>6</sub>).[5]

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